2-Cyclobutyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-Cyclobutyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with cyclobutanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazolopyrimidine scaffold and exhibits similar biological activities.
Uniqueness
2-Cyclobutyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific cyclobutyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, binding affinity, and overall pharmacological profile .
Properties
Molecular Formula |
C10H16N4 |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-cyclobutyl-6-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H16N4/c1-7-5-11-10-12-9(8-3-2-4-8)13-14(10)6-7/h7-8H,2-6H2,1H3,(H,11,12,13) |
InChI Key |
BRCKWGMSIBNBBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=NC(=NN2C1)C3CCC3 |
Origin of Product |
United States |
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